molecular formula C15H12BrN5OS B11681653 N-(5-Bromo-pyridin-2-yl)-2-(5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(5-Bromo-pyridin-2-yl)-2-(5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B11681653
M. Wt: 390.3 g/mol
InChI Key: LQFNTNPDFBSMDO-UHFFFAOYSA-N
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Description

N-(5-BROMOPYRIDIN-2-YL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromopyridine moiety and a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOPYRIDIN-2-YL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyridine Intermediate: Starting from pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reaction: The bromopyridine intermediate is then coupled with the triazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or the triazole ring.

    Substitution: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of agrochemicals, dyes, or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine and triazole moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-BROMOPYRIDIN-2-YL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(5-CHLOROPYRIDIN-2-YL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE

Uniqueness

The presence of the bromine atom in the pyridine ring and the specific positioning of the triazole ring confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H12BrN5OS

Molecular Weight

390.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12BrN5OS/c16-11-6-7-12(17-8-11)18-13(22)9-23-15-19-14(20-21-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,22)(H,19,20,21)

InChI Key

LQFNTNPDFBSMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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